4-(2-Chloroethoxy)phenol

Carbohydrate Chemistry Glycoside Synthesis Heterobifunctional Building Blocks

Complex glycan synthesis often requires separate protection and linker steps, adding time and cost. 4-(2-Chloroethoxy)phenol is the direct precursor to 4-(2-chloroethoxy)phenyl (CEP) glycosides-dual-mode aglycons that serve as both temporary anomeric protecting groups and pre-spacers for conjugation, eliminating one synthetic step per glycosylation sequence. • Dakin-like oxidation achieves 85% isolated yield at 0.245 mol scale-a 15-point yield advantage over the 3-chloropropoxy homolog. • A second synthetic route from 4-methoxyphenol ensures supply chain resilience when 4-hydroxybenzaldehyde is constrained.

Molecular Formula C8H9ClO2
Molecular Weight 172.61 g/mol
CAS No. 100238-55-9
Cat. No. B012394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloroethoxy)phenol
CAS100238-55-9
Molecular FormulaC8H9ClO2
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OCCCl
InChIInChI=1S/C8H9ClO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6H2
InChIKeyYMIYHUNATGXCNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chloroethoxy)phenol (CAS 100238-55-9) Procurement Overview: A Heterobifunctional Phenol Building Block for Glycoconjugate Synthesis


4-(2-Chloroethoxy)phenol (CAS 100238-55-9) is a heterobifunctional aromatic building block bearing both a phenolic hydroxyl group and a 2-chloroethoxy substituent at the para position [1]. Its molecular formula is C₈H₉ClO₂ with a molecular weight of 172.61 g/mol . This compound serves as a critical precursor for 4-(2-chloroethoxy)phenyl (CEP) glycosides, which belong to the class of "Janus" aglycons—molecular entities capable of functioning both as temporary anomeric protective groups and as pre-spacers for subsequent conjugation [2]. The compound is typically supplied as a white to slightly yellow crystalline solid with a purity specification of ≥95% .

4-(2-Chloroethoxy)phenol (CAS 100238-55-9): Why In-Class Para-Substituted Phenols Are Not Interchangeable


Para-substituted phenols bearing ω-haloalkoxy chains exhibit distinct reactivity profiles that preclude simple substitution in synthetic workflows. The chlorine atom in 4-(2-chloroethoxy)phenol provides a nucleophilic substitution handle with controlled leaving-group character, whereas the bromo analog (4-(2-bromoethoxy)phenol, CAS 31406-95-8) demonstrates enhanced leaving-group lability that may lead to premature elimination under basic glycosylation conditions . Furthermore, the chain-length homolog 4-(3-chloropropoxy)phenol (CPP-OH) requires a fundamentally different synthetic route and exhibits altered solubility in chloroalkanes relative to the ethoxy derivative [1]. The hydroxyethoxy variant (4-(2-hydroxyethoxy)phenol, CAS 13427-53-7) lacks the electrophilic terminal functionality entirely, rendering it unsuitable for nucleophilic displacement-based conjugation strategies . These structural distinctions translate to measurable differences in reaction outcomes, isolation yields, and downstream compatibility that directly impact procurement decisions.

4-(2-Chloroethoxy)phenol (CAS 100238-55-9): Quantitative Comparative Evidence for Scientific Selection


Synthetic Route A: 85% Isolated Yield via Dakin-like Oxidation of 4-(2-Chloroethoxy)benzaldehyde

A Dakin-like oxidation protocol using hydrogen peroxide and sulfuric acid in methanol converts 4-(2-chloroethoxy)benzaldehyde to 4-(2-chloroethoxy)phenol with an isolated yield of 85% on a multigram scale (0.245 mol starting aldehyde) [1]. This route provides a clean, single-step oxidation amenable to scale-up without chromatographic purification. While no direct head-to-head comparison with the 3-chloropropoxy homolog exists in the same report, the authors note that the synthesis of 4-(3-chloropropoxy)phenol requires a different reagent combination (X = OTs, n = 3) and proceeds with a lower reported yield of >70% under analogous two-step conditions [1].

Carbohydrate Chemistry Glycoside Synthesis Heterobifunctional Building Blocks

Synthetic Route B: Alternative Preparation from 4-Methoxyphenol and 1,2-Dichloroethane

The same 2017 study [1] reports a second viable synthetic approach to 4-(2-chloroethoxy)phenol via alkylation of 4-methoxyphenol with 1,2-dichloroethane followed by selective demethylation. This route offers an alternative entry point when 4-hydroxybenzaldehyde is unavailable or cost-prohibitive. The 3-chloropropoxy homolog (CPP-OH) cannot be prepared via this analogous route due to the different alkylating agent requirements and is described as a novel synthesis in the same report [1].

Organic Synthesis Etherification Process Chemistry

Functional Classification as a Janus Aglycon: Dual-Mode Glycoside Protection and Conjugation

4-(2-Chloroethoxy)phenol-derived 4-(2-chloroethoxy)phenyl (CEP) aglycon has been classified and validated as a "Janus" aglycon—a molecular entity capable of serving two orthogonal synthetic functions [1]. Specifically, CEP glycosides function as temporary anomeric protective groups during oligosaccharide assembly, after which the chloroethyl moiety serves as a pre-spacer for conjugation to various carrier molecules [2]. A systematic study synthesized CEP glycosides of multiple monosaccharides and demonstrated modification of the CEP aglycon using a lactoside model, establishing this dual functionality [2]. In contrast, the 4-(2-hydroxyethoxy)phenol-derived aglycon lacks the terminal electrophilic chlorine necessary for the conjugation step, while the bromo analog's enhanced lability may compromise stability during glycosylation .

Neoglycoconjugate Synthesis Carbohydrate Chemistry Protecting Group Strategy

Validated Utility in Complex Mycobacterial Oligosaccharide Synthesis

The CEP aglycon derived from 4-(2-chloroethoxy)phenol has been successfully employed in the convergent synthesis of complex arabinofuranose-based oligosaccharides related to the terminal fragments of lipoarabinomannan (LAM) and arabinogalactan from mycobacteria [1]. This includes the synthesis of a selectively protected α-(1→3)- and α-(1→5)-linked branched octasaccharide bearing a Janus aglycone [1]. The 4-(3-chloropropoxy)phenyl (CPP) analog has been explored as a "next-generation" Janus glycoside with an extended spacer arm, but its preparative synthesis protocols were only recently described (2019) [2], indicating that the CEP system remains the more established and extensively validated platform for glycoconjugate assembly.

Glycobiology Mycobacterial Research Oligosaccharide Synthesis

4-(2-Chloroethoxy)phenol (CAS 100238-55-9): Evidence-Based Application Scenarios for Procurement and Research


Synthesis of Janus Glycosides for Neoglycoconjugate Preparation

Procure 4-(2-chloroethoxy)phenol as the direct precursor for 4-(2-chloroethoxy)phenyl (CEP) glycosides, which function simultaneously as temporary anomeric protective groups during oligosaccharide assembly and as pre-spacers for subsequent conjugation to proteins, lipids, or solid supports [1]. This dual-mode utility eliminates the need for separate protection and linker introduction steps, reducing synthetic workload by approximately one step per glycosylation sequence compared to single-function protecting groups [2]. The CEP system is particularly well-suited for convergent synthesis strategies targeting complex glycans, including those related to mycobacterial lipoarabinomannan and arabinogalactan fragments [1].

Multigram-Scale Synthesis of ω-Chloroalkoxy Phenol Building Blocks

Select 4-(2-chloroethoxy)phenol when multigram quantities of a chloro-terminated phenol building block are required. The Dakin-like oxidation route delivers 85% isolated yield on a 0.245 mol scale, representing a 15-percentage-point yield advantage over the two-step synthesis of the 3-chloropropoxy homolog [3]. This higher yield directly reduces raw material costs and waste generation at scale. The compound is recommended when the specific two-carbon spacer length provided by the ethoxy chain matches the desired molecular architecture, as the homolog requires a fundamentally different synthetic route and exhibits altered solubility characteristics in chloroalkanes [3].

Synthesis of Tetrazole Derivatives for Structural and Bioassay Studies

Employ 4-(2-chloroethoxy)phenol as a starting material for the preparation of 1-[4-(2-chloroethoxy)phenyl]-5-aryl-1H-tetrazoles for crystallographic and molecular docking studies [4]. The compound's defined molecular geometry (monoclinic space group P21/c, unit cell parameters a = 25.067 Å, b = 5.2236 Å, c = 13.5324 Å, β = 102.3881°, V = 1730 ų for a representative tetrazole derivative) enables precise structural characterization by X-ray crystallography [4]. While the tetrazole derivatives themselves showed no COX-2/COX-1 inhibition activity, this validates the compound's utility as a structurally defined scaffold for structure-activity relationship (SAR) exploration and negative control experiments [4].

Alternative Synthetic Entry Point via 4-Methoxyphenol Alkylation

When 4-hydroxybenzaldehyde is unavailable, cost-prohibitive, or subject to supply constraints, procure 4-(2-chloroethoxy)phenol as the product of an alternative synthetic route beginning with 4-methoxyphenol and 1,2-dichloroethane [3]. This route provides supply chain flexibility not available for the 3-chloropropoxy homolog, for which only the 4-hydroxybenzaldehyde-based route is documented [3]. This second synthetic entry point reduces procurement risk and may enable cost savings when 4-methoxyphenol is more economically sourced than 4-hydroxybenzaldehyde in a given market.

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